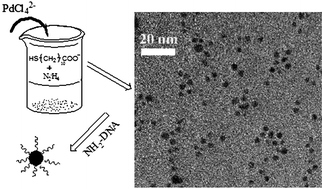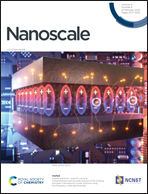Preparation of carboxyl group-modified palladium nanoparticles in an aqueous solution and their conjugation with DNA
Nanoscale Pub Date: 2012-04-11 DOI: 10.1039/C2NR30649B
Abstract
The use of nanomaterials in biomolecular

Recommended Literature
- [1] Metal–organic frameworks induce autophagy in mouse embryonic fibroblast cells†
- [2] New replication technique for the fabrication of thin polymeric microfluidic devices with tunable porosity
- [3] Synthetic approaches towards structurally-defined electrochemically and (photo)redox-active polymer architectures
- [4] Core–shell structured MgO@mesoporous silica spheres for enhanced adsorption of methylene blue and lead ions†
- [5] Contents
- [6] Determination of lithium in lithium-ionic conductors by laser-enhanced ionization spectrometry with laser ablation
- [7] Solid-state reduction of silica nanoparticles via oxygen abstraction from SiO4 units by polyolefins under mechanical stressing†
- [8] Ag modified g-C3N4 composite entrapped PES UF membrane with visible-light-driven photocatalytic antifouling performance
- [9] Synthesis of surfactant-free micro- and nanolatexes from Pickering emulsions stabilized by acetylated cellulose nanocrystals†
- [10] Morphology control, luminescence and energy transfer properties of NaCeF4 and NaCeF4:Tb3+/Yb3+ nanocrystals

Journal Name:Nanoscale
Research Products
-
CAS no.: 16742-48-6
-
CAS no.: 116861-31-5
-
CAS no.: 113305-56-9
-
CAS no.: 16284-60-9
-
CAS no.: 125804-28-6









